3-amino-N-(4-nitrophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(4-nitrophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3S2 and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been the subject of various synthetic and chemical studies, emphasizing its versatility and potential in creating novel pharmaceuticals and materials. For example, research on related thienoquinolines has demonstrated their utility in synthesizing novel heterocyclo-thieno[2,3-b]quinoline derivatives, which could serve as precursors for various bioactive molecules or materials with unique photophysical properties (Awad, Abdel-rahman, & Bakhite, 1991). Similarly, studies on azole-quinoline based fluorophores indicate that derivatives of thienoquinolines may exhibit significant photophysical behaviors, useful in the development of novel fluorescence-based applications (Padalkar & Sekar, 2014).
Molecular Modifications and Reactivity
Research has explored the reactivity of thienoquinoline derivatives, leading to the synthesis of compounds with varied functional groups and potential applications in materials science and drug development. For instance, the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs through a benzyne intermediate demonstrates the chemical flexibility and potential for creating structurally diverse molecules from thienoquinoline bases (Dixon, Wang, Lam, & Kurth, 2005). The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline highlight the compound's potential in generating a variety of derivatives, further expanding its application scope (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Photophysical and Biological Applications
Studies on the photophysical properties of related compounds, such as excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, reveal potential applications in sensing, imaging, and light-emitting devices. These compounds have shown interesting behaviors, such as dual emissions and large Stokes shift emissions, which are valuable in developing new optical materials (Padalkar & Sekar, 2014). Additionally, the synthesis and study of thieno[2,3-b]pyridine derivatives for their antiproliferative activity against cancer cell lines suggest potential therapeutic applications of thienoquinoline derivatives in cancer treatment (Hung et al., 2014).
Properties
IUPAC Name |
3-amino-N-(4-nitrophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c23-19-18-17(16-6-3-11-30-16)14-4-1-2-5-15(14)25-22(18)31-20(19)21(27)24-12-7-9-13(10-8-12)26(28)29/h3,6-11H,1-2,4-5,23H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCVRJDQQGJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.